Benzaldehyde

Description

This compound is an arenecarbaldehyde that consists of benzene bearing a single formyl substituent; the simplest aromatic aldehyde and parent of the class of benzaldehydes. It has a role as a flavouring agent, a fragrance, an odorant receptor agonist, a plant metabolite, an EC 3.5.5.1 (nitrilase) inhibitor and an EC 3.1.1.3 (triacylglycerol lipase) inhibitor.

This compound is a natural product found in Camellia sinensis, Humulus lupulus, and other organisms with data available.

This compound is an aromatic aldehyde bearing a single formyl group with an almond odor. This compound can be derived from natural sources and is widely used by the chemical industry in the preparation of various aniline dyes, perfumes, flavorings, and pharmaceuticals.

Phenyl methanal is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

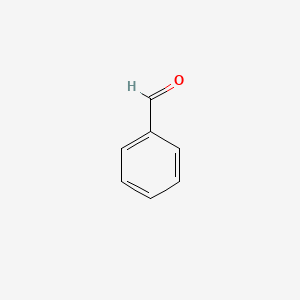

2D Structure

3D Structure

Properties

IUPAC Name |

benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O, Array, C6H5CHO | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzaldehyde | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzaldehyde | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26006-39-3 | |

| Record name | Benzaldehyde, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26006-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8039241 | |

| Record name | Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8039241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzaldehyde appears as a clear colorless to yellow liquid with a bitter almond odor. Flash point near 145 °F. More denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. The primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. Used in flavoring and perfume making., Liquid, Colorless to yellowish liquid with an odor of almond oil; [AIHA] In air, readily oxidizes to benzoic acid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., colourless to yellow liquid with a sweet, strong almond odour | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/321/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

354 °F at 760 mmHg (NTP, 1992), 178.7 °C, 62.00 to 63.00 °C. @ 10.00 mm Hg, 179 °C | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

148 °F (NTP, 1992), 145 °F, 63 °C (Closed cup), 73.9 °C (Open cup), 63 °C c.c. | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), In water, 6950 mg/L at 25 °C, Approximately 0.6% wt. at 20 °C, Miscible with alcohol, ether, fixed and volatile oils, Soluble in liquid ammonia, Solubility of water in benzaldehyde at 20 °C, wt%: 1.5, 6.95 mg/mL at 25 °C, Solubility in water at 25 °C: poor, very slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/321/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.046 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.050 at 15 °C/4 °C, Relative density (water = 1): 1.05, 1.040-1.047 | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/321/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 79.2 °F ; 5 mmHg at 122.2 °F; 10 mmHg at 144 °F (NTP, 1992), 0.12 [mmHg], 1.27 mm Hg at 25 °C, Vapor pressure, Pa at 26 °C: 133 | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Usually chlorides., Traces of chlorine compounds may be detectable in benzaldehyde obtained by the hydrolysis of benzal chloride, whereas benzaldehyde obtained by oxidation may contain byproducts formed in the oxidation of toluene. Benzaldehyde can now be produced, by hydrolysis of benzal chloride and by partial oxidation of toluene, to such a high standard of purity that it is suitable for all known applications., Specifications, especially regarding impurities, vary considerably for grades used for dye manufacture from those used in perfumery., Benzal chloride, nitrobenzene, and benzoic acid were detected as impurities in benzaldehyde. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Strongly refractive liquid, becoming yellowish on keeping, Colorless or yellowish, strongly refractive volatile oil | |

CAS No. |

100-52-7, 8013-76-1 | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8039241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oil of bitter almond | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA269SD04T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-15 °F (NTP, 1992), -57.12 °C, -26 °C | |

| Record name | BENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0102 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Benzaldehyde fundamental chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Benzaldehyde (B42025)

Introduction

This compound (C₆H₅CHO) is the simplest aromatic aldehyde, comprising a benzene (B151609) ring with a formyl substituent.[1][2] It is a colorless to pale yellow liquid at room temperature, recognized by its characteristic bitter almond and cherry-like odor.[1][3][4] As a naturally occurring compound, it is found in the glycoside amygdalin, present in almonds, apricot kernels, and cherry seeds.[1][5] Industrially, it serves as a crucial intermediate in the synthesis of a wide array of products, including dyes, perfumes, flavoring agents, and pharmaceuticals.[2][4][5] Its reactivity is defined by the aldehyde functional group, allowing it to participate in oxidation, reduction, and condensation reactions.[1][4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are essential for its handling, application in synthesis, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O | [1][2] |

| Molar Mass | 106.12 g/mol | [1][2] |

| Appearance | Colorless to yellowish, strongly refractive liquid | [1][2][3][6] |

| Odor | Characteristic bitter almond odor | [1][3][6] |

| Density | 1.044 g/mL (at 20 °C) | [1][7] |

| Melting Point | -26 °C (-14.8 °F; 247.15 K) | [2][5][8] |

| Boiling Point | 178.1 °C (352.6 °F; 451.25 K) | [1][5][8] |

| Solubility in Water | Slightly soluble (approx. 6.95 mg/mL at 25 °C) | [5][6] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and oils | [3][5] |

| Vapor Pressure | 1.2676 mmHg at 25 °C | [9] |

| Flash Point | 64.4 °C (147.9 °F) (Closed Cup) | [8][9] |

| Autoignition Temperature | 192 °C (377.6 °F) | [8] |

| Refractive Index (n²⁰/D) | 1.544 - 1.547 | [9][10] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of this compound. Key spectral features are outlined below.

| Spectrum Type | Key Features | Source(s) |

| Infrared (IR) | Strong C=O stretch near 1705 cm⁻¹ (conjugated aldehyde).[11] Characteristic C-H aldehyde absorptions at ~2720 and ~2820 cm⁻¹.[11] | [2][11] |

| ¹H NMR | Aldehydic proton (CHO) singlet at ~9-10 ppm. Aromatic protons (C₆H₅) multiplet at ~7.4-7.9 ppm. | [2] |

| ¹³C NMR | Carbonyl carbon (C=O) at ~192 ppm. Aromatic carbons between ~129-137 ppm. | [2][12] |

| UV-Visible | Absorption peaks characteristic of its aromatic and carbonyl chromophores. | [13][14] |

Chemical Reactivity and Pathways

The reactivity of this compound is dominated by the aldehyde group, though the aromatic ring also influences its chemical behavior. Unlike aliphatic aldehydes, this compound lacks α-hydrogens, preventing it from certain reactions like self-aldol condensation. Its reactivity towards nucleophilic attack is lower than that of aliphatic aldehydes due to the resonance stabilization provided by the benzene ring, which delocalizes electron density and reduces the electrophilicity of the carbonyl carbon.[15][16][17]

Key reactions include:

-

Oxidation : this compound readily oxidizes when exposed to air, forming benzoic acid.[1][3] This is a common impurity in laboratory samples.[1]

-

Reduction : Hydrogenation of this compound yields benzyl (B1604629) alcohol.[1]

-

Cannizzaro Reaction : In the presence of a concentrated base, this compound undergoes a disproportionation reaction where one molecule is reduced to benzyl alcohol and another is oxidized to benzoic acid.[1][5]

-

Condensation Reactions : this compound reacts with compounds containing active methylene (B1212753) groups. A notable example is the Claisen-Schmidt condensation (a type of crossed aldol (B89426) condensation) with ketones like acetone (B3395972) to form α,β-unsaturated ketones.[18][19][20]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below for research and development applications.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol establishes the equilibrium solubility of this compound in an aqueous medium, a critical parameter for drug development and formulation.[21]

Methodology:

-

Preparation : Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the aqueous solvent (e.g., purified water, phosphate-buffered saline).

-

Equilibration : Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved between the dissolved and undissolved phases.[21]

-

Phase Separation : Cease agitation and allow the vials to stand, permitting the excess undissolved this compound to form a distinct layer. Centrifugation can be employed to accelerate and ensure complete separation.[21]

-

Sampling and Analysis : Carefully withdraw an aliquot from the clear, aqueous supernatant. The concentration of dissolved this compound is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21]

Oxidation to Benzoic Acid

This procedure details the synthesis of benzoic acid via the oxidation of this compound using potassium permanganate (B83412) in an alkaline medium.[22][23][24]

Materials:

-

This compound (5 mL)

-

Sodium Carbonate (5 g)

-

Potassium Permanganate (10 g)

-

Distilled Water

-

Concentrated Sulfuric or Hydrochloric Acid

-

Round-bottom flask (500 mL) with reflux condenser

Methodology:

-

Reaction Setup : In a 500 mL round-bottom flask, combine 5 mL of this compound, 5 g of sodium carbonate, and approximately 100-200 mL of water.[22][23] Add a few boiling chips.

-

Reflux : Attach a reflux condenser and heat the mixture.[23][24] Once refluxing begins, slowly add a solution of 10 g of potassium permanganate in water in portions through the top of the condenser. The purple color of the permanganate will disappear as it is reduced to brown manganese dioxide.[24]

-

Completion : Continue refluxing for approximately 45-90 minutes, or until the purple color of the permanganate ion is no longer visible.[23]

-

Workup : Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate.

-

Precipitation : Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution with concentrated H₂SO₄ or HCl until the precipitation of benzoic acid is complete (check with pH paper).[23]

-

Isolation and Purification : Collect the white, crystalline benzoic acid by vacuum filtration. Wash the crystals with a small amount of cold water.[23][24] The crude product can be further purified by recrystallization from hot water.

Disproportionation (Cannizzaro Reaction)

This experiment demonstrates the simultaneous oxidation and reduction of this compound in the presence of a strong base to yield benzoic acid and benzyl alcohol.[25][26][27]

Materials:

-

This compound

-

Concentrated Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

-

Diethyl Ether or Dichloromethane

-

Concentrated Hydrochloric Acid (HCl)

Methodology:

-

Reaction : In a flask, vigorously shake freshly distilled this compound with a concentrated solution of KOH or NaOH. An emulsion will form. The flask can be sealed and shaken for several hours or left overnight to ensure the reaction goes to completion.[27]

-

Separation of Benzyl Alcohol : Add water to the reaction mixture to dissolve the potassium/sodium benzoate. Transfer the mixture to a separatory funnel and extract the benzyl alcohol with several portions of diethyl ether or dichloromethane.[25][26]

-

Isolation of Benzyl Alcohol : Combine the organic extracts. Wash with a bisulfite solution to remove unreacted this compound, followed by a sodium bicarbonate wash and finally water.[27] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent by distillation to obtain benzyl alcohol.

-

Isolation of Benzoic Acid : Take the aqueous layer remaining after the initial extraction and cool it in an ice bath. Carefully acidify with concentrated HCl to precipitate the benzoic acid.[25][27]

-

Purification of Benzoic Acid : Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and purify by recrystallization from hot water.[27]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Structure, Uses, and Properties Explained [vedantu.com]

- 3. This compound | 100-52-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | Aroma, Flavoring, Preservative | Britannica [britannica.com]

- 6. This compound | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. home.miracosta.edu [home.miracosta.edu]

- 9. ScenTree - this compound (CAS N° 100-52-7) [scentree.co]

- 10. manavchem.com [manavchem.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. This compound(100-52-7) 13C NMR spectrum [chemicalbook.com]

- 13. This compound [cms.gutow.uwosh.edu]

- 14. This compound [webbook.nist.gov]

- 15. quora.com [quora.com]

- 16. brainly.com [brainly.com]

- 17. quora.com [quora.com]

- 18. d.web.umkc.edu [d.web.umkc.edu]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. community.wvu.edu [community.wvu.edu]

- 21. benchchem.com [benchchem.com]

- 22. scribd.com [scribd.com]

- 23. allbachelor.com [allbachelor.com]

- 24. youtube.com [youtube.com]

- 25. scribd.com [scribd.com]

- 26. scribd.com [scribd.com]

- 27. youtube.com [youtube.com]

The Scent of Almonds: A Technical Guide to the Discovery and Isolation of Benzaldehyde from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde (B42025) (C₆H₅CHO), the simplest aromatic aldehyde, is a compound of significant historical and commercial importance, renowned for its characteristic almond-like aroma. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and isolation of this compound from its primary botanical sources. It delves into the historical context of its initial extraction and synthesis, details the biosynthetic pathway involving the hydrolysis of the cyanogenic glycoside amygdalin (B1666031), and presents detailed experimental protocols for its extraction and purification. Quantitative data on this compound yields from various natural sources are summarized for comparative analysis. Furthermore, this guide includes visualizations of the key chemical pathways and experimental workflows to facilitate a deeper understanding of the processes involved in obtaining this valuable flavor and fragrance compound.

Introduction: The Dawn of Aromatic Chemistry

The journey into the world of aromatic chemistry is inextricably linked with the discovery of this compound. Its distinct and pleasant scent, long associated with bitter almonds, captivated early chemists and paved the way for a deeper understanding of organic compounds.

Initial Discovery and a New Class of Compounds

In 1803, the French pharmacist Martrès was the first to extract a volatile oil from bitter almonds (Prunus dulcis), the seeds of which were known to be poisonous.[1][2] This "essential oil of bitter almonds" possessed the characteristic scent that would later be attributed to this compound. Further investigations by French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard in 1830 successfully isolated amygdalin from bitter almond seeds and studied its properties.[3]

A pivotal moment in the history of organic chemistry arrived in 1832 when German chemists Friedrich Wöhler and Justus von Liebig conducted extensive research on this oil.[2] Through their meticulous work, they not only identified this compound as the primary component but also, in conjunction with their work on amygdalin, discovered the concept of the "benzoyl radical" (C₆H₅CO).[4] This was a foundational concept that suggested a group of atoms could remain unchanged throughout a series of chemical reactions, a cornerstone in the development of structural theory in organic chemistry.[4] While Martrès, Robiquet, and Boutron-Charlard were instrumental in its initial extraction and the study of its natural precursor, it was Wöhler and Liebig who first synthesized this compound, solidifying its place in the annals of chemical discovery.[2]

Natural Occurrence of this compound

This compound is found in a variety of plants, primarily within the Rosaceae family, and particularly in the genus Prunus. It exists not as a free compound but as a component of the cyanogenic glycoside amygdalin.[3][5] Amygdalin is a defense mechanism for the plant, releasing toxic hydrogen cyanide upon enzymatic hydrolysis when the plant tissue is damaged.[3][4]

Key natural sources of amygdalin, and therefore potential sources of this compound, include:

-

Bitter Almonds (Prunus dulcis var. amara)

-

Apricot Kernels (Prunus armeniaca)[6]

-

Cherry Laurel Leaves (Prunus laurocerasus)

-

Plum Kernels (Prunus domestica)[6]

The concentration of amygdalin, and consequently the potential yield of this compound, can vary significantly depending on the plant species, cultivar, and growing conditions.

The Chemistry of Isolation: From Amygdalin to this compound

The isolation of this compound from natural sources is a multi-step process centered around the enzymatic hydrolysis of amygdalin.

Enzymatic Hydrolysis of Amygdalin

The breakdown of amygdalin is a cascade of enzymatic reactions. When the plant material is crushed and mixed with water, endogenous enzymes are released and come into contact with amygdalin.[8] The hydrolysis proceeds in a stepwise manner:

-

Amygdalin to Prunasin (B192207): The enzyme amygdalin hydrolase (a type of β-glucosidase) first cleaves one glucose molecule from amygdalin, yielding prunasin and a molecule of glucose.[9][10]

-

Prunasin to Mandelonitrile (B1675950): Another β-glucosidase, prunasin hydrolase , then acts on prunasin to remove the second glucose molecule, forming mandelonitrile and another molecule of glucose.[9][10]

-

Mandelonitrile to this compound and Hydrogen Cyanide: Finally, the enzyme mandelonitrile lyase catalyzes the decomposition of mandelonitrile into this compound and hydrogen cyanide (HCN).[9][10]

This enzymatic cascade is a crucial step in releasing this compound from its glycosidic precursor.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and purification of this compound from natural sources. These protocols are intended as a guide for laboratory-scale preparations.

General Protocol for Steam Distillation

Steam distillation is the primary method for isolating this compound from the hydrolyzed plant material. This compound is volatile and steam-strippable, allowing for its separation from non-volatile components.

Materials and Equipment:

-

Ground plant material (e.g., bitter almond meal, crushed peach kernels)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator (optional)

Procedure:

-

Preparation of Plant Material: The plant material (e.g., bitter almonds, peach pits) is first ground to a fine meal to increase the surface area for enzymatic action and efficient extraction.

-

Enzymatic Hydrolysis: The ground material is macerated in warm water (typically around 50-60 °C) for several hours. This allows the endogenous enzymes to hydrolyze the amygdalin.

-

Steam Distillation: The resulting slurry is transferred to the biomass flask of the steam distillation apparatus. Steam is passed through the mixture, carrying the volatile this compound over into the condenser.

-

Collection: The distillate, a milky emulsion of this compound and water, is collected in the receiving flask.

-

Extraction: The distillate is transferred to a separatory funnel and extracted with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether. The this compound will partition into the organic layer.

-

Drying: The organic layer is collected and dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is carefully evaporated, preferably using a rotary evaporator, to yield the purified this compound.

Specific Protocol for Extraction from Bitter Almonds

This protocol provides more specific parameters for the extraction of this compound from bitter almonds.

Procedure:

-

Maceration: 100 g of finely ground bitter almond meal is mixed with 500 mL of distilled water in a flask. The mixture is maintained at 50°C for 3 hours with occasional stirring to facilitate enzymatic hydrolysis.

-

Steam Distillation: The slurry is subjected to steam distillation until no more oily droplets are observed in the distillate.

-

Purification: The collected distillate is saturated with sodium chloride to reduce the solubility of this compound in the aqueous phase. The mixture is then extracted three times with 50 mL portions of diethyl ether. The combined ether extracts are washed with a 10% sodium carbonate solution to remove any benzoic acid impurity, followed by a wash with water. The ether layer is then dried over anhydrous magnesium sulfate.

-

Isolation: The diethyl ether is removed by distillation on a water bath, and the remaining this compound is purified by vacuum distillation.

Quantitative Analysis of this compound Yield

The yield of this compound from natural sources can be influenced by several factors, including the specific plant variety, geographical origin, harvest time, and the extraction method employed. The following tables summarize reported yields from various studies.

Table 1: this compound Yield from Prunus Species Leaves

| Plant Source | Plant Part | Extraction Method | This compound Content in Essential Oil (%) | Essential Oil Yield ( g/100g fresh weight) | This compound Yield ( g/100g fresh weight) | Reference |

| Prunus persica (Peach) | Leaves | Hydrodistillation | 97.9 | 0.46 | 0.450 | [6] |

| Prunus persica (Peach) | Leaves | Hydrodistillation | 97.7 | 0.45 | 0.440 | [6] |

| Prunus persica (Peach) | Leaves | Hydrodistillation | 96.7 | 0.42 | 0.406 | [6] |

| Prunus persica (Peach) | Leaves | Hydrodistillation | 63.1 | 0.05 | 0.032 | [6] |

| Prunus laurocerasus (Cherry Laurel) | Leaves | Hydrodistillation | 99.7 | - | - | [11] |

Note: Yields from Prunus persica were reported to vary with the season, with the highest yields obtained in the rainy and autumn seasons.[6]

Table 2: this compound and Amygdalin Content in Kernels

| Plant Source | Plant Part | Compound | Concentration | Method | Reference |

| Prunus dulcis (Bitter Almond) | Kernel | Amygdalin | 2-4% of dried kernel | Enzymatic Hydrolysis | [6] |

| Prunus persica (Peach) | Kernel | This compound | Detected | GC-MS | [12][13] |

| Prunus armeniaca (Apricot) | Kernel | Essential Oil | 4.04% (Hexane Extraction) | Soxhlet | [2] |

| Prunus cerasus (Montmorency Cherry) | Kernel | This compound | Quantified | HPLC | [1] |

Note: Direct quantitative comparisons of this compound yield from kernels are challenging due to variations in reporting metrics (e.g., % of essential oil vs. concentration in the kernel).

Conclusion

The discovery and isolation of this compound from natural sources represent a significant chapter in the history of chemistry, laying the groundwork for the study of aromatic compounds. The primary natural route to this compound is through the enzymatic hydrolysis of amygdalin, a cyanogenic glycoside present in the kernels and leaves of many Prunus species. Steam distillation remains the most effective method for its isolation on a laboratory and industrial scale. While synthetic methods now dominate commercial production, natural this compound is still sought after for specific applications in the flavor, fragrance, and pharmaceutical industries. The quantitative yield of this compound is highly dependent on the botanical source and processing conditions, highlighting the importance of optimized extraction protocols for maximizing its recovery. This guide provides a foundational understanding and practical methodologies for researchers and professionals working with this important natural product.

References

- 1. Quantification of this compound and its precursors in montmorency cherry (Prunus cerasus L.) kernels | Scilit [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Amygdalin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. The enzymic hydrolysis of amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The enzymic hydrolysis of amygdalin. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Identification of Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of benzaldehyde (B42025), a key aromatic aldehyde used in various industrial and pharmaceutical applications. Understanding its distinct spectral characteristics is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings. This document details the Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols and a logical workflow for its identification.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound, providing a quick reference for its identification.

Table 1: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Transition |

| ~248 nm | - | Water | π → π |

| ~283 nm | - | Water | n → π |

| 241 nm | log ε = 4.15 | Cyclohexane (B81311) | π → π |

| 277.5 nm | log ε = 3.08 | Cyclohexane | n → π |

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3073 cm⁻¹ | Weak-Medium | Aromatic C-H Stretch |

| ~2820 cm⁻¹, ~2720 cm⁻¹ | Medium | Aldehydic C-H Stretch (Fermi doublet) |

| ~1700-1720 cm⁻¹ | Strong, Sharp | Carbonyl (C=O) Stretch |

| ~1500-1600 cm⁻¹ | Medium | Aromatic C=C Stretches |

| Below 1500 cm⁻¹ | Complex | Fingerprint Region |

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.86 | Doublet | 2H | Ortho aromatic protons |

| ~7.62 | Triplet | 1H | Para aromatic proton |

| ~7.52 | Multiplet | 2H | Meta aromatic protons |

Note: Solvent is typically CDCl₃ and Tetramethylsilane (B1202638) (TMS) is used as the internal standard (δ = 0.0 ppm).[1]

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~191-194 | Carbonyl carbon (C=O) |

| ~136.5 | Ipso-carbon (C-CHO) |

| ~134.4 | Para-carbon |

| ~129.7 | Ortho-carbons |

| ~129.0 | Meta-carbons |

Note: Solvent is typically CDCl₃ and TMS is used as the internal standard (δ = 0.0 ppm).[2]

Table 5: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 106 | High | Molecular ion [M]⁺ |

| 105 | High | [M-H]⁺ |

| 77 | Base Peak | [C₆H₅]⁺ (Phenyl cation) |

| 51 | Medium | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in the identification of this compound.

UV-Vis Spectroscopy

Objective: To determine the electronic transitions of this compound.

Instrumentation: A standard UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as cyclohexane or ethanol.[3] A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Sample Measurement: Fill a matched quartz cuvette with the prepared this compound solution.

-

Data Acquisition: Scan the sample from a wavelength of 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: For a liquid sample like this compound, the spectrum is typically obtained as a neat liquid film.[4] Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Background Scan: Run a background spectrum of the clean salt plates.

-

Sample Scan: Place the salt plates with the sample in the spectrometer and acquire the spectrum.

-

Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1][3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons and carbons in the this compound molecule.[1][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the this compound sample into the ion source. For a volatile liquid like this compound, this is often done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to confirm the structure of this compound.[8]

Visualization of Identification Workflow

The following diagrams illustrate the logical workflow for the spectroscopic identification of this compound.

Caption: A logical workflow for the spectroscopic identification of this compound.

References

- 1. C7H6O C6H5CHO this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. C7H6O C6H5CHO infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. hmdb.ca [hmdb.ca]

- 7. hil6_sln.html [ursula.chem.yale.edu]

- 8. C7H6O C6H5CHO mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Benzaldehyde: A Comprehensive Technical Guide to its Reactivity with Common Organic Reagents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Benzaldehyde (B42025) (C₆H₅CHO) is a cornerstone aromatic aldehyde in organic synthesis, valued for its dual reactivity stemming from its carbonyl group and aromatic ring. This document provides an in-depth technical examination of its reactions with a variety of common organic reagents. It details reaction mechanisms, provides experimental protocols for key transformations, and presents quantitative data to guide synthetic planning. Visual diagrams of reaction pathways are included to facilitate a deeper understanding of the underlying chemical principles.

Reactivity of the Carbonyl Group

The aldehyde functional group in this compound is the primary site of its reactivity. It is highly susceptible to nucleophilic attack and participates in a wide array of condensation and redox reactions.

Oxidation

This compound is readily oxidized to benzoic acid. This can occur slowly upon exposure to air, which is why commercial this compound often contains benzoic acid as an impurity.[1][2] For synthetic purposes, stronger oxidizing agents are employed to ensure complete conversion.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Typical Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Benzoic Acid | Basic, aqueous solution, followed by acid workup | A strong, common laboratory oxidizing agent. |

| Jones Reagent (CrO₃/H₂SO₄) | Benzoic Acid | Acetone solvent | Powerful oxidant, converts primary alcohols and aldehydes to carboxylic acids. |

| Air (O₂) | Benzoic Acid | Room temperature, prolonged exposure | Auto-oxidation; can be purified by distillation.[2] |

Reduction

The carbonyl group can be reduced to a primary alcohol, benzyl (B1604629) alcohol, a valuable chemical intermediate.[1] This transformation is typically achieved using hydride reagents.

Table 2: Reduction of this compound to Benzyl Alcohol

| Reducing Agent | Product | Typical Conditions | Notes |

| Sodium Borohydride (B1222165) (NaBH₄) | Benzyl Alcohol | Methanol or Ethanol (B145695) solvent | A mild and selective reagent, safe to use in protic solvents. |

| Lithium Aluminum Hydride (LiAlH₄) | Benzyl Alcohol | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup | A very powerful reducing agent; must be used in anhydrous conditions.[3] |

| Hydrogen (H₂) with Metal Catalyst | Benzyl Alcohol | Pd, Pt, or Ni catalyst | Catalytic hydrogenation is a common industrial method.[2] |

Experimental Protocol: Reduction of this compound with Sodium Borohydride

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of ethanol. Cool the flask in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add 2.0 g of sodium borohydride (NaBH₄) in small portions to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Workup: Carefully add 50 mL of 1 M HCl to quench the excess NaBH₄. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield benzyl alcohol.

Condensation Reactions

This compound lacks α-hydrogens, preventing it from self-condensing via an aldol (B89426) reaction. However, it readily reacts with other carbonyl compounds that do possess α-hydrogens (in crossed aldol condensations) or undergoes unique base-catalyzed disproportionation and condensation reactions.

In the presence of a strong base, two molecules of this compound undergo a disproportionation reaction. One molecule is oxidized to benzoic acid (as its salt), and the other is reduced to benzyl alcohol.[1][2][4][5] This reaction is characteristic of aldehydes with no α-hydrogens.[5]

Mechanism of the Cannizzaro Reaction

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one this compound molecule.[5] The key step involves the transfer of a hydride ion from the resulting tetrahedral intermediate to a second molecule of this compound.[4][5]

Caption: Mechanism of the Cannizzaro Reaction.

This compound reacts with enolizable aldehydes or ketones, such as acetophenone, in the presence of a base (like NaOH) to form α,β-unsaturated ketones.[6] This reaction proceeds in high yield because this compound cannot self-condense.[6][7] The initial β-hydroxy ketone product readily dehydrates to form the highly conjugated final product, known as a chalcone.[7][8]

Experimental Protocol: Synthesis of Benzalacetophenone (Chalcone)

-

Setup: In a 50 mL flask, combine 1.0 mL of this compound, 1.0 mL of acetophenone, and 10 mL of 95% ethanol. Stir the mixture until a homogeneous solution is formed.[7]

-

Base Addition: While stirring, add 1.0 mL of a 40% aqueous sodium hydroxide (NaOH) solution. Continue stirring vigorously. The mixture will turn cloudy and a precipitate will form.[7]

-

Reaction: Stir for 15-20 minutes at room temperature until the mixture solidifies.

-

Isolation: Add 10 mL of ice-cold water and break up the solid precipitate with a spatula. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the solid with cold water to remove residual NaOH. Recrystallize the crude product from hot ethanol to obtain purified benzalacetophenone.

Caption: Workflow for the Crossed Aldol Condensation.

The Perkin reaction is the condensation of an aromatic aldehyde with an aliphatic acid anhydride (B1165640), in the presence of the sodium or potassium salt of the corresponding acid, to yield an α,β-unsaturated aromatic acid.[9] When this compound reacts with acetic anhydride and sodium acetate, the product is cinnamic acid.[1][2][10]

Caption: Key stages of the Perkin Reaction mechanism.

In the presence of a cyanide catalyst, two molecules of this compound condense to form benzoin, an α-hydroxy ketone.[2][11][12] The cyanide ion acts as a nucleophile, attacking the carbonyl carbon and facilitating a polarity reversal (umpolung) that allows the intermediate to attack a second this compound molecule.[12]

Nucleophilic Addition Reactions

This compound reacts with Grignard reagents (R-MgX) to produce secondary alcohols after an acidic workup.[13][14] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. The reaction must be carried out in an anhydrous aprotic solvent, like diethyl ether or THF, as Grignard reagents are strong bases and will be quenched by protic solvents like water or ethanol.[15][16]

Caption: General workflow for the Grignard Reaction.

The Wittig reaction provides a powerful method for synthesizing alkenes by reacting a carbonyl compound with a phosphorus ylide (a Wittig reagent). This compound reacts with phosphorus ylides to form substituted styrenes.[17] The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[18][19] Unstabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes.[20][21]